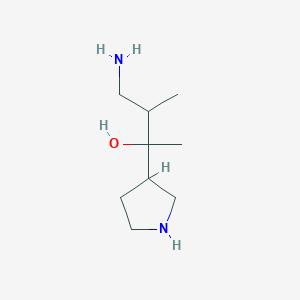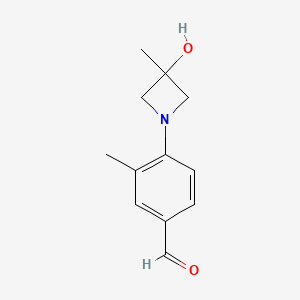
3-Chloropiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloropiperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the cyclization of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-piperidinones or cyano-piperidinones.
Reduction Products: Reduced derivatives of piperidin-2-one.
Applications De Recherche Scientifique
3-Chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloropiperidin-2-one involves its reactivity as an electrophile. The chlorine atom can be displaced by nucleophiles, forming various derivatives. In medicinal chemistry, its derivatives can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Chloropiperidin-2-one
- 4-Chloropiperidin-2-one
- 3-Bromopiperidin-2-one
Comparison: 3-Chloropiperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
3-chloropiperidin-2-one |
InChI |
InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) |
Clé InChI |
PAZWVXFBGNCTJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)NC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
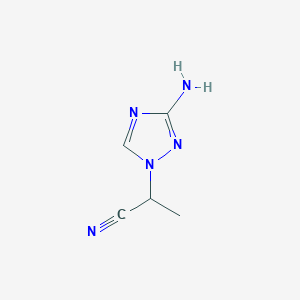
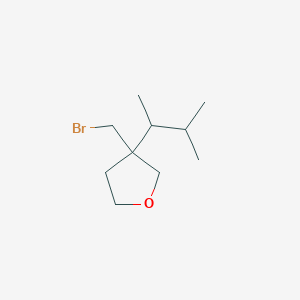
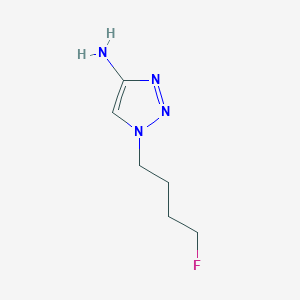
![2-[1-(Aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13201078.png)
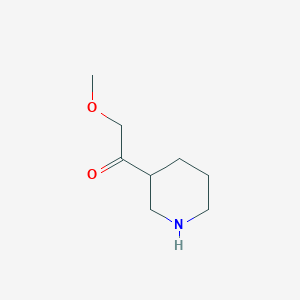

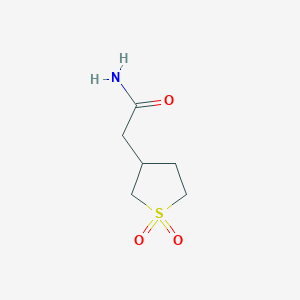
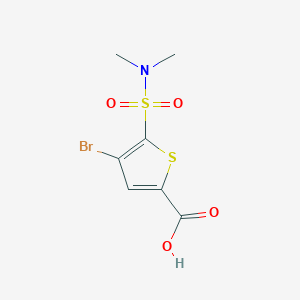
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)

![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
